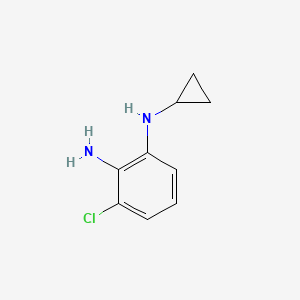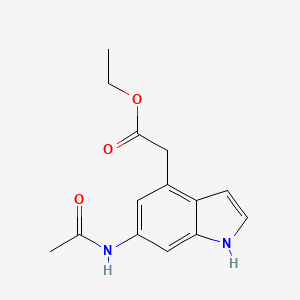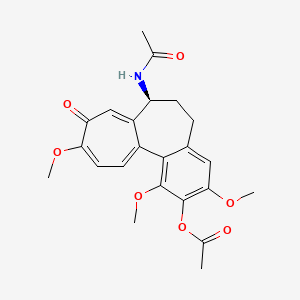
O2-Demethylcolchicine acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O2-Demethylcolchicine acetate (ester) is a derivative of colchicine, a well-known alkaloid extracted from the Colchicum autumnale plant. This compound is characterized by its molecular formula C23H25NO7 and a molecular weight of 427.45 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O2-Demethylcolchicine acetate (ester) typically involves the modification of colchicine. One common method includes the demethylation of colchicine followed by acetylation. The process can be summarized as follows:
Demethylation: Colchicine is subjected to demethylation using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions to yield O2-Demethylcolchicine.
Acetylation: The resulting O2-Demethylcolchicine is then acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine to form O2-Demethylcolchicine acetate (ester).
Industrial Production Methods
In an industrial setting, the production of O2-Demethylcolchicine acetate (ester) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
O2-Demethylcolchicine acetate (ester) can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
O2-Demethylcolchicine acetate (ester) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a tool to study microtubule dynamics due to its structural similarity to colchicine, which binds to tubulin.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, leveraging its ability to disrupt microtubule formation.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of O2-Demethylcolchicine acetate (ester) is similar to that of colchicine. It binds to tubulin, a protein that polymerizes to form microtubules, thereby inhibiting their assembly. This disruption of microtubule dynamics affects various cellular processes, including cell division and intracellular transport, leading to its anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: The parent compound, known for its use in treating gout and familial Mediterranean fever.
Demecolcine: A derivative of colchicine with similar biological activity but different pharmacokinetics.
Thiocolchicoside: Another derivative used as a muscle relaxant and anti-inflammatory agent.
Uniqueness
O2-Demethylcolchicine acetate (ester) is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other derivatives. These modifications can influence its binding affinity to tubulin and its overall bioavailability and toxicity profile.
Propiedades
Número CAS |
2826-82-6 |
|---|---|
Fórmula molecular |
C23H25NO7 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
[(7S)-7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] acetate |
InChI |
InChI=1S/C23H25NO7/c1-12(25)24-17-8-6-14-10-20(29-4)22(31-13(2)26)23(30-5)21(14)15-7-9-19(28-3)18(27)11-16(15)17/h7,9-11,17H,6,8H2,1-5H3,(H,24,25)/t17-/m0/s1 |
Clave InChI |
VKUIZVBIVUQWIW-KRWDZBQOSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC(=O)C)OC |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)


![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)
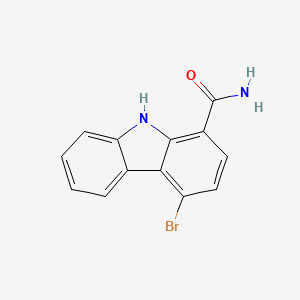
![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
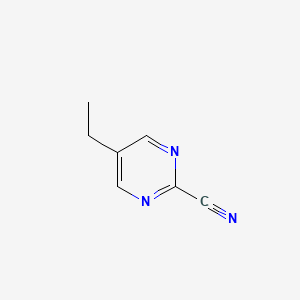
![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)

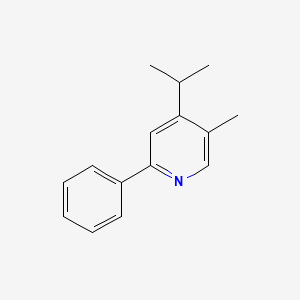
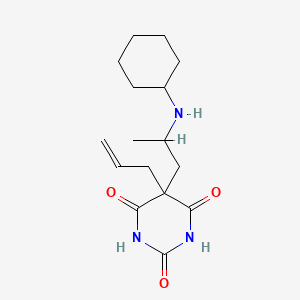
![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
